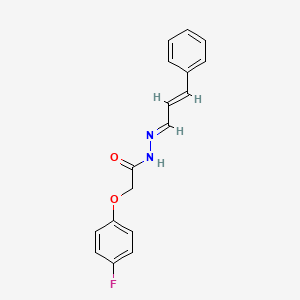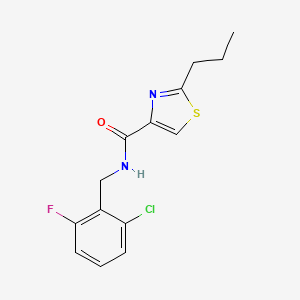![molecular formula C20H11NO5 B5542106 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)
2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of compounds that have been studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties. Its structural complexity and potential for various applications have made it a subject of interest in organic chemistry research.
Synthesis Analysis
Synthesis of indene-1,3(2H)-dione derivatives, including compounds similar to "2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione," often involves palladium-catalyzed carbonylative annulation reactions, using stable and readily available precursors. These synthesis methods demonstrate a broad substrate scope and good to excellent yields, highlighting the efficiency of such approaches (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through various analytical techniques, including X-ray crystallography, revealing details about their geometric configuration and the presence of intra/intermolecular interactions that contribute to their stability and reactivity. Specific details about bond lengths, angles, and molecular conformations are critical for understanding the behavior of these compounds under different conditions (Garcia et al., 1993).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, showcasing their reactivity towards different reagents. For instance, their involvement in Michael addition reactions and subsequent transformations provides insights into their chemical behavior and potential applications in synthetic chemistry (Ansell et al., 1971).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility in various solvents, and crystalline structure, are crucial for the practical application and handling of these compounds. Studies on compounds with similar structures have detailed these physical characteristics, providing valuable information for researchers and practitioners (Ghalib et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds, including their reactivity, stability under various conditions, and interactions with other chemicals, are essential for understanding their potential applications. Such studies often focus on their electronic structure, as well as their ability to participate in or catalyze chemical reactions, offering insights into their utility in organic synthesis and other areas (Estrada, 1998).
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymer Synthesis
Studies have demonstrated the synthesis and application of related furyl- and nitrophenyl-substituted compounds in the field of catalysis and polymer synthesis. For example, furyl-substituted zirconium complexes have been used as catalyst precursors for the formation of elastomeric polypropylene, showcasing the potential of such structures in industrial polymerization processes (Dreier et al., 2000). This research underscores the utility of these compounds in creating materials with specific physical properties.
Antimicrobial Activity
The antimycobacterial activity of compounds structurally similar to 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been explored, with some derivatives showing activity against Mycobacterium tuberculosis and Mycobacterium fortuitum (Küçükgüzel et al., 1999). These findings indicate the potential for developing new antimicrobial agents from similar chemical frameworks.
Material Science and Sensing
Furyl- and nitrophenyl-substituted compounds have been synthesized and characterized for their potential applications in material science, including as components of electronic devices and sensors. For example, the electrocatalytic properties of nickel complexes with furyl- and nitro-substituted ligands have been studied for oxygen evolution reactions, suggesting their utility in energy conversion technologies (Kushwaha et al., 2020).
Organic Synthesis and Chemical Properties
Research on compounds containing furyl and nitrophenyl groups often focuses on their synthesis, chemical properties, and applications in creating more complex molecular architectures. This includes studies on their conjugation and bonding characteristics, which are crucial for understanding their reactivity and potential uses in synthetic chemistry (Arrieta et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO5/c22-19-13-5-1-2-6-14(13)20(23)16(19)11-12-9-10-18(26-12)15-7-3-4-8-17(15)21(24)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRIBOGYMBDVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)


![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
